molecular formula C19H22N6O2S B2901275 N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide CAS No. 1286728-65-1

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide

Cat. No.: B2901275
CAS No.: 1286728-65-1
M. Wt: 398.49
InChI Key: JSZWQFQTIAIRMR-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the formation of the oxadiazole ring, and finally, the coupling with the piperidine carboxamide moiety. Each step requires specific reagents, catalysts, and conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole, oxadiazole, and piperidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall activity.

Uniqueness

What sets N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-12-13(2)28-19(21-12)23-18(26)15-4-3-9-25(10-15)11-16-22-17(24-27-16)14-5-7-20-8-6-14/h5-8,15H,3-4,9-11H2,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZWQFQTIAIRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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